1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone
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Overview
Description
1-(2-Oxa-6-azaspiro[35]nonan-6-yl)ethanone is a spirocyclic compound characterized by its unique structure, which includes both an oxane (oxygen-containing) and an azaspiro (nitrogen-containing) ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable oxirane (epoxide) with an amine to form the spirocyclic intermediate, followed by further functionalization to introduce the ethanone group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization steps. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutics.
Materials Science: Its spirocyclic structure can impart desirable properties to materials, such as increased stability and rigidity.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Industrial Applications: It may be used in the synthesis of advanced materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
2-Oxa-6-azaspiro[3.5]nonane oxalate: A related compound with similar structural features but different functional groups.
3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one: Another spirocyclic compound with a different substitution pattern.
2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester: A compound with a similar spirocyclic core but different functional groups.
Uniqueness: 1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone is unique due to its specific combination of an oxane and azaspiro ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific structural features and reactivity.
Properties
IUPAC Name |
1-(2-oxa-8-azaspiro[3.5]nonan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-8(11)10-4-2-3-9(5-10)6-12-7-9/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZUVNLOYOQDOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2(C1)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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